molecular formula C11H15N5O6 B12393165 8-Hydroxymethyl guanosine

8-Hydroxymethyl guanosine

Cat. No.: B12393165
M. Wt: 313.27 g/mol
InChI Key: PQGSVCVISXGQOL-RBMDGXLWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Hydroxymethyl guanosine is a guanosine analog, which means it is structurally similar to guanosine, a nucleoside component of RNA. This compound has garnered attention due to its immunostimulatory activity and potential antiviral effects. It is known to activate Toll-like receptor 7 (TLR7), which plays a crucial role in the immune response .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxymethyl guanosine typically involves the modification of guanosine. One common method includes the hydroxymethylation of guanosine under controlled conditions. This process can be carried out in aqueous solutions, avoiding the use of protecting groups and chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 8-Hydroxymethyl guanosine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 8-oxoguanosine, while substitution reactions can produce various substituted guanosine derivatives .

Scientific Research Applications

8-Hydroxymethyl guanosine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Hydroxymethyl guanosine involves its interaction with Toll-like receptor 7 (TLR7). Upon activation, TLR7 triggers a signaling cascade that leads to the production of type I interferons and other cytokines, enhancing the immune response. This pathway is crucial for its antiviral and immunostimulatory effects .

Comparison with Similar Compounds

Uniqueness: 8-Hydroxymethyl guanosine stands out due to its specific activation of TLR7, which is not a common feature among all guanosine analogs. This unique property makes it particularly valuable in immunological research and potential therapeutic applications .

Properties

Molecular Formula

C11H15N5O6

Molecular Weight

313.27 g/mol

IUPAC Name

2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(hydroxymethyl)-1H-purin-6-one

InChI

InChI=1S/C11H15N5O6/c12-11-14-8-5(9(21)15-11)13-4(2-18)16(8)10-7(20)6(19)3(1-17)22-10/h3,6-7,10,17-20H,1-2H2,(H3,12,14,15,21)/t3-,6?,7+,10-/m1/s1

InChI Key

PQGSVCVISXGQOL-RBMDGXLWSA-N

Isomeric SMILES

C([C@@H]1C([C@@H]([C@@H](O1)N2C(=NC3=C2N=C(NC3=O)N)CO)O)O)O

Canonical SMILES

C(C1C(C(C(O1)N2C(=NC3=C2N=C(NC3=O)N)CO)O)O)O

Origin of Product

United States

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